molecular formula C20H25FN4O4 B12209843 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12209843
M. Wt: 404.4 g/mol
InChI Key: LUFSCSMAPSOXKQ-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and the morpholine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate include other pyrazole derivatives with different substituents. Examples include:

  • 1-(4-chlorophenyl)-3-methyl-1H-pyrazole
  • 1-(4-bromophenyl)-3-methyl-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article delves into the compound's pharmacological profile, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a fluorophenyl group and a morpholine moiety, which are known to influence its biological interactions. The presence of these functional groups is crucial for the compound's activity against various biological targets.

1. Anti-inflammatory Activity

This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Studies have shown that pyrazole derivatives exhibit varying degrees of COX inhibition:

CompoundIC50 (μM)SelectivityReference
PYZ30.011High
Celecoxib1.11Moderate
PYZ460.017High

These values indicate that this compound may possess comparable or superior anti-inflammatory properties relative to established drugs like Celecoxib.

2. Analgesic Effects

The analgesic potential of this compound has been supported by in vivo studies demonstrating its efficacy in reducing pain responses in animal models. The mechanisms underlying these effects may involve the modulation of pain pathways through COX inhibition and possibly other receptors like the cannabinoid receptors.

3. Neuroprotective Properties

Research indicates that certain pyrazole derivatives can exhibit neuroprotective effects by inhibiting metabolic enzymes such as acetylcholinesterase (AChE). The compound's structural characteristics may enhance its interaction with these enzymes, suggesting potential applications in neurodegenerative diseases:

Enzyme TargetIC50 (nM)Reference
AChE66.37
α-Glycosidase36.02

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

Study 1: COX Inhibition and Anti-inflammatory Activity

In a comparative study, various pyrazole derivatives were synthesized and screened for COX inhibition. Methyl [(4Z)... showed significant COX-II inhibitory activity with minimal ulcerogenic effects, making it a promising candidate for further development as an anti-inflammatory agent .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of pyrazole derivatives, including this compound, against AChE and α-Glycosidase. Results indicated potent inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease .

Properties

Molecular Formula

C20H25FN4O4

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H25FN4O4/c1-14(22-7-8-24-9-11-29-12-10-24)19-17(13-18(26)28-2)23-25(20(19)27)16-5-3-15(21)4-6-16/h3-6,23H,7-13H2,1-2H3

InChI Key

LUFSCSMAPSOXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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